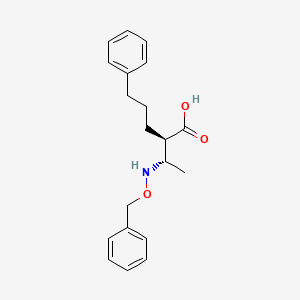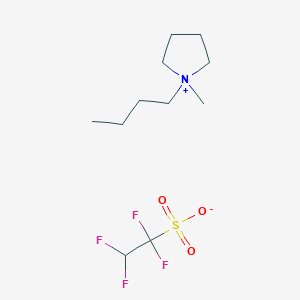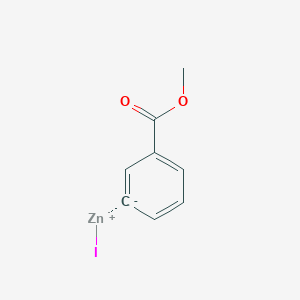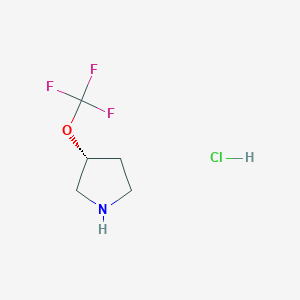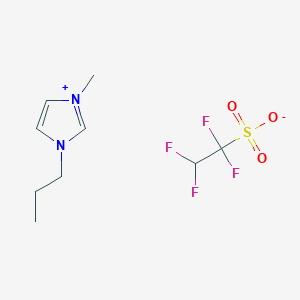
1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate is an ionic liquid known for its unique properties and diverse applications in various scientific and industrial fields. It belongs to the class of imidazolium-based ionic liquids, which are characterized by their tunable properties, high ionic conductivity, and low volatility .
Mechanism of Action
Mode of Action
Ionic liquids in general are known for their ability to dissolve a wide range of organic and inorganic materials, which can be leveraged in various applications .
Result of Action
It’s worth noting that ionic liquids, including this compound, are often used in various applications due to their unique physicochemical properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate. For instance, temperature can affect the viscosity and conductivity of ionic liquids . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate typically involves the reaction of 1-methylimidazole with 1-bromopropane to form 1-methyl-3-propylimidazolium bromide. This intermediate is then reacted with silver 1,1,2,2-tetrafluoroethanesulfonate to yield the desired ionic liquid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high purity and yield. The final product is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield various alkylated imidazolium derivatives .
Scientific Research Applications
1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate has a wide range of applications in scientific research, including:
Catalysis: Used as a catalyst in organic synthesis and chemical reactions due to its solubility and reactivity.
Electrochemistry: Applied in electrolytes for batteries and capacitors owing to its high ionic conductivity.
Materials Science: Utilized in the synthesis of advanced materials such as nanoparticles and composite materials.
Separation Technologies: Employed in extraction and purification processes due to its solubility properties.
Biotechnology: Used as solvents or media for enzyme reactions and biocatalysis.
Comparison with Similar Compounds
- 1-Methyl-3-propylimidazolium bromide
- 1-Methyl-3-propylimidazolium chloride
- 1-Methyl-3-propylimidazolium tetrafluoroborate
Comparison: 1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate is unique due to its specific anion, which imparts distinct properties such as higher thermal stability and lower volatility compared to other imidazolium-based ionic liquids. Its high ionic conductivity and solubility make it particularly suitable for applications in electrochemistry and catalysis .
Properties
IUPAC Name |
1-methyl-3-propylimidazol-1-ium;1,1,2,2-tetrafluoroethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.C2H2F4O3S/c1-3-4-9-6-5-8(2)7-9;3-1(4)2(5,6)10(7,8)9/h5-7H,3-4H2,1-2H3;1H,(H,7,8,9)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKFANTXIPEYKT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C[N+](=C1)C.C(C(F)(F)S(=O)(=O)[O-])(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
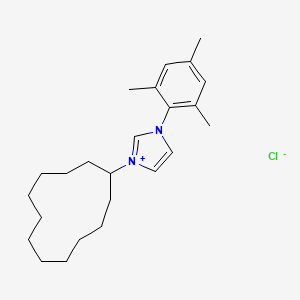
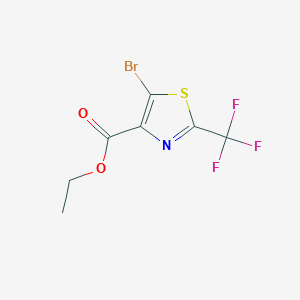
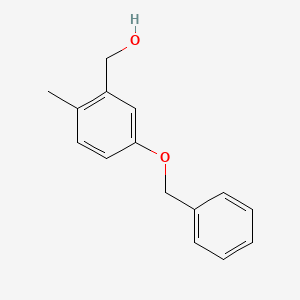
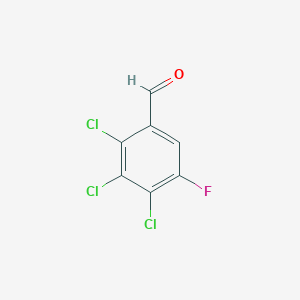
![6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B6315719.png)
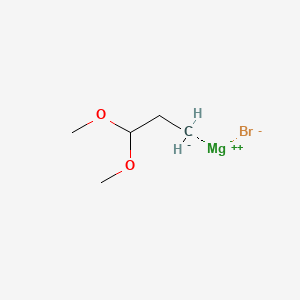
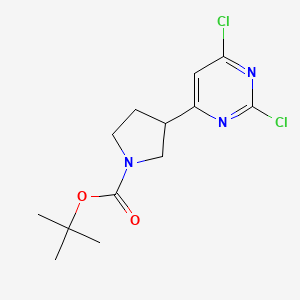
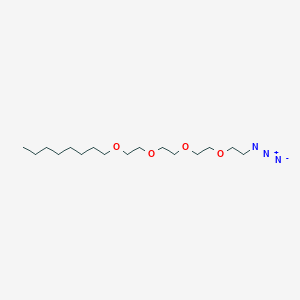
![[[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol](/img/structure/B6315746.png)
![hydroxymethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-oxophosphanium](/img/structure/B6315749.png)
